6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family, characterized by the presence of a bromine atom at the 6-position and a fluorine atom at the 4-position of the benzodiazole ring. Its molecular formula is with a molecular weight of approximately 271.13 g/mol. This compound is often utilized in pharmaceutical applications, particularly as an intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer treatment.
The chemical reactivity of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine can be explored through several types of reactions:
The biological activity of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine has been linked to its role as an intermediate in the synthesis of pharmaceutical agents. Specifically, it is associated with compounds that exhibit kinase inhibition properties, which are crucial in the treatment of cancers such as hormone receptor-positive breast cancer. Studies indicate that derivatives of this compound may demonstrate anti-cancer activity through modulation of cell signaling pathways.
Synthesis methods for 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involve:
6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine serves primarily as an intermediate in drug development, particularly in synthesizing:
Interaction studies involving 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine focus on its binding affinity and efficacy against various biological targets. These studies typically involve:
Several compounds share structural similarities with 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-6-fluoro-1H-benzimidazole | 1008360-84-6 | 0.70 |
| 5-Fluoro-2-methyl-1H-benzimidazole | 118469-15-1 | 0.69 |
| 6-Fluoro-1H-benzimidazole-2-carbaldehyde | 885280-34-2 | 0.69 |
| 6-Bromo-4-methyl-1H-benzimidazole | 1388023-92-4 | 0.70 |
| 7-Bromo-3-methylbenzimidazolone | 58065723 | Similar |
The uniqueness of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amines lies in its specific halogen substitutions and methyl group positioning which confer distinct pharmacological properties compared to its analogs. Its role as an intermediate in developing targeted cancer therapies further distinguishes it from other similar compounds.